An In-depth Technical Guide to 1-Phenyl-1-propanol: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 1-Phenyl-1-propanol: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1-propanol, also known as α-ethylbenzyl alcohol, is an aromatic alcohol that finds applications in various chemical syntheses, including as a fragrance component and as a heat transfer medium.[1] Its chiral nature also makes it an interesting building block in asymmetric synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, purification, and spectroscopic characteristics of 1-phenyl-1-propanol, tailored for a scientific audience.
Chemical Structure and Identification
1-Phenyl-1-propanol is a secondary alcohol consisting of a phenyl group and an ethyl group attached to the same carbon atom that bears the hydroxyl group.
| Identifier | Value |
| IUPAC Name | 1-phenylpropan-1-ol[2] |
| CAS Number | 93-54-9[2] |
| Molecular Formula | C₉H₁₂O[2] |
| Molecular Weight | 136.19 g/mol [2] |
| Canonical SMILES | CCC(C1=CC=CC=C1)O |
| InChI | InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 |
| InChIKey | DYUQAZSOFZSPHD-UHFFFAOYSA-N |
Physicochemical Properties
1-Phenyl-1-propanol is a clear, colorless, oily liquid with a balsamic, floral fragrance. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Appearance | Clear colorless liquid | |
| Boiling Point | 217-219 °C (lit.) | Sigma-Aldrich |
| 103 °C at 14 mmHg (lit.) | ||
| Density | 0.994 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.52 (lit.) | Sigma-Aldrich |
| Water Solubility | 0.62 g/L | |
| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, and other similar organic solvents. | |
| pKa | 14.43 ± 0.20 (Predicted) | |
| Flash Point | 90 °C (194 °F) - closed cup |
Synthesis of 1-Phenyl-1-propanol
Several synthetic routes are available for the preparation of 1-phenyl-1-propanol. The most common methods involve the reduction of propiophenone or the Grignard reaction with benzaldehyde.
Grignard Reaction of Benzaldehyde and Ethyl Magnesium Bromide
This is a classic and widely used method for synthesizing 1-phenyl-1-propanol. The reaction involves the nucleophilic addition of the ethyl group from ethyl magnesium bromide to the carbonyl carbon of benzaldehyde, followed by an acidic workup to protonate the resulting alkoxide.
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Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until most of the magnesium has reacted.
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Reaction with Benzaldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is then added dropwise from the dropping funnel with continuous stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
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Quenching and Work-up: After the addition of benzaldehyde is complete, the reaction mixture is stirred at room temperature for a specified period. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
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Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-phenyl-1-propanol.
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Purification: The crude product is then purified by vacuum distillation.
Caption: Workflow for the Grignard synthesis of 1-phenyl-1-propanol.
Reduction of Propiophenone
The reduction of the ketone group in propiophenone provides a direct route to 1-phenyl-1-propanol. Various reducing agents can be employed for this transformation. A common laboratory-scale method involves the use of sodium borohydride in an alcoholic solvent.
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Reaction Setup: Propiophenone is dissolved in a suitable alcohol, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
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Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring. The reaction is typically exothermic, and the temperature should be maintained below a certain threshold.
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Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by the slow addition of water or dilute acid.
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Extraction and Isolation: The organic product is extracted into an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous magnesium sulfate), and the solvent is evaporated.
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Purification: The resulting crude product is purified by vacuum distillation.
Caption: Workflow for the reduction of propiophenone to 1-phenyl-1-propanol.
Spectroscopic Properties
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1-phenyl-1-propanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 1-phenyl-1-propanol are characteristic and provide definitive structural information.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.26–7.35 | multiplet | 5H | C₆H₅ |
| Methine Proton | 4.61 | triplet | 1H | CH-OH |
| Hydroxyl Proton | ~1.8-2.1 | broad singlet | 1H | OH |
| Methylene Protons | 1.73–1.88 | multiplet | 2H | CH₂ |
| Methyl Protons | 0.94 | triplet | 3H | CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C (quaternary) | 144.6 | C-ipso |
| Aromatic CH | 128.4 | C-ortho/meta |
| Aromatic CH | 127.5 | C-para |
| Aromatic CH | 126.0 | C-ortho/meta |
| Methine Carbon | 76.0 | CH-OH |
| Methylene Carbon | 31.9 | CH₂ |
| Methyl Carbon | 10.2 | CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of 1-phenyl-1-propanol displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380 | Strong, Broad | O-H stretch (alcohol) |
| ~3063, 3030 | Medium | C-H stretch (aromatic) |
| ~2965, 2930, 2875 | Strong | C-H stretch (aliphatic) |
| ~1605, 1493, 1454 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1096 | Strong | C-O stretch (secondary alcohol) |
| ~762, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1-phenyl-1-propanol results in characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 136 | Moderate | [M]⁺ (Molecular Ion) |
| 118 | Low | [M - H₂O]⁺ |
| 107 | Strong | [M - C₂H₅]⁺ (Benzylic cleavage) |
| 79 | Moderate | [C₆H₇]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Safety and Handling
1-Phenyl-1-propanol is a combustible liquid and is harmful if swallowed. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
| Safety Parameter | Value | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | |
| Precautionary Statements | P264, P270, P301+P312, P330, P501 | Sigma-Aldrich |
| LD50 (oral, rat) | 1.6 mL/kg | |
| Flash Point | 90 °C (194 °F) |
Applications
1-Phenyl-1-propanol is utilized in the following areas:
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Perfumery: Due to its pleasant floral and balsamic odor, it is used as a fragrance ingredient.
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Heat Transfer Medium: Its thermal properties make it suitable for use as a heat transfer fluid.
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Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of 1-phenyl-1-propanol. The information presented, including the tabulated data and experimental workflows, is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to the described experimental protocols and safety precautions is essential for the successful and safe handling and application of this compound.
